5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline
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Overview
Description
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline is a complex organic compound with the molecular formula C14H10N4. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline typically involves a series of organic reactions. One common method is through the condensation of appropriate diamines with diketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups attached depending on the reagents and conditions used .
Scientific Research Applications
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
- 5,6,11,12-Tetraazatetracene
- Quinoxalino[2,3-b]quinoxaline, 5,11-dihydro-
Uniqueness
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline is unique due to its specific structural features and the presence of ethyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C18H18N4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5,12-diethylquinoxalino[2,3-b]quinoxaline |
InChI |
InChI=1S/C18H18N4/c1-3-21-15-11-7-8-12-16(15)22(4-2)18-17(21)19-13-9-5-6-10-14(13)20-18/h5-12H,3-4H2,1-2H3 |
InChI Key |
ZNPQTVRGXZJHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C3=NC4=CC=CC=C4N=C31)CC |
Origin of Product |
United States |
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